molecular formula C18H15ClN2O2 B2720635 N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-08-8

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2720635
CAS RN: 852372-08-8
M. Wt: 326.78
InChI Key: BEXNLKFMGCQZDZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as indole-2-carboxamides and has been shown to have a wide range of biological activities.

Scientific Research Applications

Biological Activity and Applications

Chloroacetamides as Enzyme Inhibitors : Chloroacetamides, including compounds similar to "N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide," have been studied for their enzyme inhibitory properties, particularly in the context of agricultural herbicides. Research has demonstrated that chloroacetamides inhibit the formation of very-long-chain fatty acids (VLCFAs) in plants, affecting cell division and growth. This mechanism underlies their application as pre-emergent herbicides, offering a pathway to control weed growth in crops by impairing cell elongation processes in the roots and shoots of target weed species (Böger, Matthes, & Schmalfuss, 2000).

Environmental Impact and Degradation

Degradation and Environmental Fate : Understanding the environmental fate and degradation pathways of chloroacetamides is crucial for assessing their impact on ecosystems and human health. Advanced oxidation processes (AOPs) have been explored for the degradation of chloroacetamide compounds in water systems, highlighting the formation of various by-products. This research is pertinent for developing effective wastewater treatment methods to mitigate the environmental presence of chloroacetamides and their potentially toxic degradation products. The study of acetaminophen, a compound related by functional groups, under AOPs provides insights into the degradation pathways and toxicological profiles of chloroacetamides, suggesting areas for further research in understanding and mitigating their environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXNLKFMGCQZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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